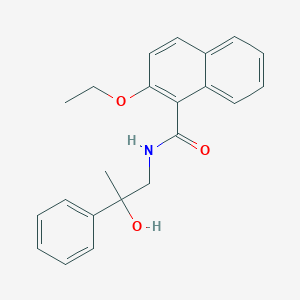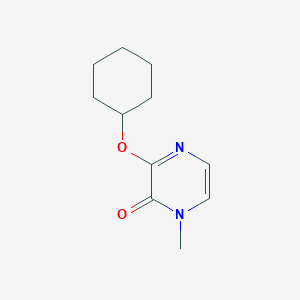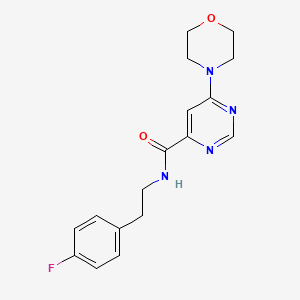
N-(4-fluorophenethyl)-6-morpholinopyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-fluorophenethyl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a basic structure in many biological compounds, a morpholine ring, which is often found in pharmaceuticals, and a fluorophenethyl group, which can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a morpholine ring, and a fluorophenethyl group . The presence of these groups could significantly influence the compound’s physical and chemical properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrimidine ring, the morpholine ring, and the fluorophenethyl group . These groups could participate in various chemical reactions, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its polarity, solubility, and reactivity .科学的研究の応用
Anticancer Activity
Cancer remains a significant global health challenge, necessitating the development of novel chemotherapeutic agents. Urea derivatives, including phenethylamine-based compounds, have shown promise in this context. Researchers have synthesized urea derivatives bearing fluoro, methoxy, and methyl groups. Notably, 1,3-bis(4-methylphenethyl)urea demonstrated remarkable potency against the HeLa cell line (human cervical cancer) and exhibited low toxicity compared to cisplatin. Additionally, 1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea and 1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea displayed anticancer activity similar to cisplatin on the A549 cell line (non-small cell lung carcinoma). These findings suggest that phenethylamine-based urea derivatives could serve as lead compounds for cancer treatment .
Antioxidant Properties
The compound’s antioxidant potential is noteworthy. Using methods such as DPPH, ABTS, and CUPRAC, researchers evaluated its ability to scavenge free radicals. The synthesized compounds exhibited significant antioxidant activity, surpassing standard antioxidants. This property may have implications for combating oxidative stress-related diseases, including cancer, diabetes, and cardiovascular disorders .
Anti-HIV Activity
Ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate: demonstrated substantial anti-HIV-1 activity with an EC50 value of 1.65 µM. Its in vitro therapeutic index (TI) was 7.98. This suggests potential applications in antiviral drug development .
Medicinal Chemistry
Urea derivatives, including those based on phenethylamine, have found applications in medicinal chemistry. Their drug-like properties, such as antibacterial, antiviral, and analgesic effects, make them intriguing candidates for further exploration .
Cardiovascular Health
While specific studies on this compound’s cardiovascular effects are scarce, urea derivatives have been investigated for their potential to elevate high-density lipoprotein (HDL) levels. Further research could elucidate its impact on cardiovascular health .
Neurodegenerative Diseases
Given its antioxidant properties, this compound might hold promise in mitigating oxidative damage associated with neurodegenerative conditions. However, more research is needed to establish its efficacy in this area.
Safety and Hazards
特性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-14-3-1-13(2-4-14)5-6-19-17(23)15-11-16(21-12-20-15)22-7-9-24-10-8-22/h1-4,11-12H,5-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZXGAFTKKKFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

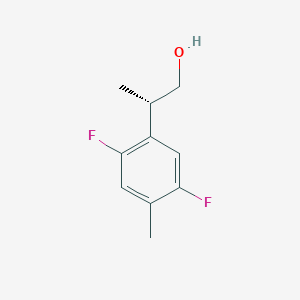
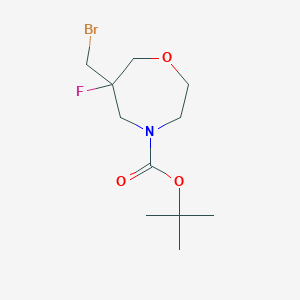
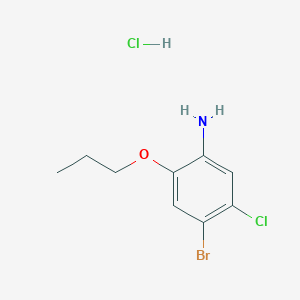
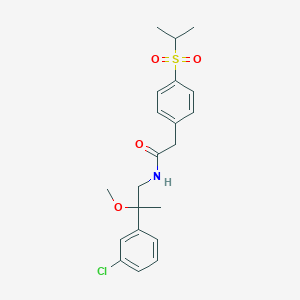
![N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2734551.png)
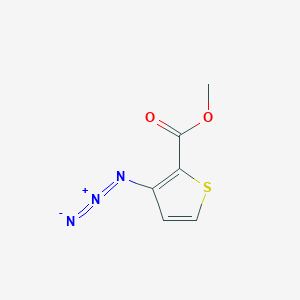
![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2734556.png)
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B2734560.png)

![(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 2-phenoxypyridine-3-carboxylate](/img/structure/B2734564.png)
![Methyl 2-((5-chloro-4-methylbenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2734565.png)
